1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone
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Overview
Description
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone is a compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. This reaction typically proceeds through a cyclization mechanism, forming the oxazolidine ring .
In industrial settings, the production of oxazolidines often involves multicomponent reactions, such as metal-free domino annulation or Mannich reactions. These methods are advantageous due to their high efficiency and the ability to produce a wide range of functionalized oxazolidines .
Chemical Reactions Analysis
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines or alcohols.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Scientific Research Applications
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone involves its interaction with various molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often leads to the inhibition of bacterial protein synthesis, making oxazolidines effective antimicrobial agents .
Comparison with Similar Compounds
1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone can be compared with other oxazolidine derivatives, such as:
2,2-Dichloro-1-[(2R,5S)-5-ethyl-2-methyl-2-propyl-1,3-oxazolidin-3-yl]ethanone: This compound has similar structural features but contains additional chlorine atoms, which can influence its reactivity and biological activity.
1-(1,3-oxazolidin-3-yl)ethanone: This simpler oxazolidine lacks the methyl and propyl substituents, making it less sterically hindered and potentially more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substituents, which can enhance its stability and biological activity compared to other oxazolidine derivatives .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2-methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C9H17NO2/c1-4-5-9(3)10(8(2)11)6-7-12-9/h4-7H2,1-3H3 |
InChI Key |
BHTZDSQRMBBOCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(N(CCO1)C(=O)C)C |
Origin of Product |
United States |
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